Sandenol
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Overview
Description
Preparation Methods
Sandenol is synthesized through a reaction between camphene and guaiacol in the presence of a Lewis acid such as boron trifluoride . This reaction leads to the formation of a mixture of isomers, including isocamphyl, isofenchyl, and isobornyl . The industrial production of this compound involves the rearrangement of camphene, which is a key step in the synthesis process .
Chemical Reactions Analysis
Sandenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Sandenol has a wide range of applications in scientific research, including:
Chemistry: Used as a synthetic fragrant ingredient to mimic sandalwood and vetiver woody notes.
Biology: Studied for its potential biological activities and interactions with various biological systems.
Medicine: Investigated for its potential therapeutic properties and effects on human health.
Mechanism of Action
The mechanism of action of Sandenol involves its interaction with olfactory receptors, leading to the perception of its woody and balsamic odor. The molecular targets and pathways involved in this process are primarily related to the olfactory system, where this compound binds to specific receptors, triggering a signal transduction pathway that results in the sensation of smell .
Comparison with Similar Compounds
Sandenol is unique due to its specific chemical structure and odor profile. Similar compounds include:
Sandalore: Another synthetic fragrance with a sandalwood-like aroma.
Bacdanol: Known for its powerful woody scent.
Sandela: A mixture of isomers synthesized from camphene and guaiacol. These compounds share similar uses in the fragrance industry but differ in their chemical structures and specific odor characteristics
This compound stands out due to its cost-effectiveness and versatility in various applications, making it a valuable compound in both scientific research and industrial applications.
Properties
Molecular Formula |
C16H28O |
---|---|
Molecular Weight |
236.39 g/mol |
IUPAC Name |
3-[(1R,4R)-5,5,6-trimethyl-2-bicyclo[2.2.1]heptanyl]cyclohexan-1-ol |
InChI |
InChI=1S/C16H28O/c1-10-14-8-12(16(10,2)3)9-15(14)11-5-4-6-13(17)7-11/h10-15,17H,4-9H2,1-3H3/t10?,11?,12-,13?,14-,15?/m0/s1 |
InChI Key |
BWVZAZPLUTUBKD-HXLKAFCPSA-N |
Isomeric SMILES |
CC1[C@@H]2C[C@H](C1(C)C)CC2C3CCCC(C3)O |
Canonical SMILES |
CC1C2CC(C1(C)C)CC2C3CCCC(C3)O |
Origin of Product |
United States |
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